molecular formula C13H11Cl2NO2S2 B2929726 (E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide CAS No. 339018-50-7

(E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide

Cat. No.: B2929726
CAS No.: 339018-50-7
M. Wt: 348.26
InChI Key: SCWDLKGUBWNANL-FNORWQNLSA-N
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Description

(E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide is a synthetic organic compound that features a dichlorophenyl group, a thiophenyl group, and a sulfonamide group

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide can be used as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors. The dichlorophenyl and thiophenyl groups might enhance binding affinity to specific biological targets.

Medicine

Medicinally, sulfonamide-containing compounds are known for their antibacterial properties. This compound could be investigated for its potential as a new antibiotic or other therapeutic agent.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Formation of the Ethene Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Introduction of the Dichlorophenyl Group: This step might involve a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.

    Attachment of the Thiophenyl Group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions might target the sulfonamide group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Mechanism of Action

The mechanism of action for (E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The dichlorophenyl and thiophenyl groups could interact with hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-dichlorophenyl)-N-[(phenyl)methyl]ethene-1-sulfonamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    (E)-2-(2,4-dichlorophenyl)-N-[(pyridyl)methyl]ethene-1-sulfonamide: Similar structure but with a pyridyl group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in (E)-2-(2,4-dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide might confer unique electronic properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(E)-2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S2/c14-11-4-3-10(13(15)8-11)5-7-20(17,18)16-9-12-2-1-6-19-12/h1-8,16H,9H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWDLKGUBWNANL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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